methyl (15R,16S,18S)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl (15R,16S,18S)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate is a small molecule drug developed by Kyowa Hakko Kogyo Co., Ltd. It is primarily known for its role as a specific inhibitor of cyclic GMP-dependent protein kinase (PKG). This compound has been studied extensively for its potential therapeutic applications, particularly in the field of oncology .
Vorbereitungsmethoden
The synthesis of methyl (15R,16S,18S)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. industrial production methods typically involve high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
methyl (15R,16S,18S)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Wissenschaftliche Forschungsanwendungen
methyl (15R,16S,18S)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the role of PKG in various biochemical pathways.
Biology: It helps in understanding the signaling mechanisms involving cyclic GMP.
Medicine: It has potential therapeutic applications in treating cancers and other diseases where PKG plays a crucial role.
Industry: It is used in the development of new drugs and therapeutic agents
Wirkmechanismus
methyl (15R,16S,18S)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate exerts its effects by specifically inhibiting PKG. This inhibition affects various molecular targets and pathways, including the regulation of intracellular levels of cyclic GMP. By blocking PKG, KT 5822 can modulate processes such as cell proliferation, apoptosis, and differentiation, which are critical in cancer development and progression .
Vergleich Mit ähnlichen Verbindungen
methyl (15R,16S,18S)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate is unique in its specific inhibition of PKG. Similar compounds include:
KT 5720: A specific inhibitor of cyclic AMP-dependent protein kinase (PKA).
H-89: Another inhibitor of PKA.
Rp-8-Br-PET-cGMPS: A cyclic GMP analog that inhibits PKG. These compounds differ in their specificity and the pathways they target, highlighting the uniqueness of KT 5822 in its selective inhibition of PKG .
Eigenschaften
CAS-Nummer |
108043-96-5 |
---|---|
Molekularformel |
C28H23N3O5 |
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
methyl (15R,16S,18S)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate |
InChI |
InChI=1S/C28H23N3O5/c1-27-28(35-3,26(33)34-2)12-19(36-27)30-17-10-6-4-8-14(17)21-22-16(13-29-25(22)32)20-15-9-5-7-11-18(15)31(27)24(20)23(21)30/h4-11,19H,12-13H2,1-3H3,(H,29,32)/t19-,27+,28+/m0/s1 |
InChI-Schlüssel |
RSMGKDNRKDOIHL-DTHMXLAUSA-N |
SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)OC |
Isomerische SMILES |
C[C@]12[C@@](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)OC |
Kanonische SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)OC |
Synonyme |
antibiotic KT 5822 KT 5822 KT-5822 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.